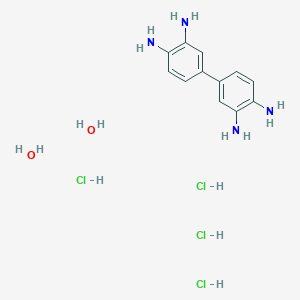

3,3'-Diaminobenzidine tetrahydrochloride dihydrate

Descripción general

Descripción

3,3’ Diaminobenzidina Tetraclorhidrato es un compuesto orgánico con la fórmula química C12H14N4·4HCl. Se utiliza comúnmente como sustrato cromogénico en inmunohistoquímica y otras técnicas de tinción para visualizar la presencia de antígenos o anticuerpos en muestras biológicas . Este compuesto es conocido por su alta sensibilidad y especificidad, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 3,3’ Diaminobenzidina Tetraclorhidrato se prepara tratando 3,3’-diclorobenzidina con amoníaco en presencia de un catalizador de cobre a alta temperatura y presión, seguido de un trabajo ácido . Una ruta de síntesis alternativa implica la diacilación de la benzidina con anhídrido acético en condiciones básicas, seguida de nitración con ácido nítrico, saponificación y reducción con ácido clorhídrico y hierro .

Métodos de Producción Industrial: En entornos industriales, la producción de 3,3’ Diaminobenzidina Tetraclorhidrato típicamente implica una síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto sobre las condiciones de reacción para garantizar la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3,3’ Diaminobenzidina Tetraclorhidrato experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Reducción: El compuesto se puede reducir utilizando ácido clorhídrico y hierro.

Sustitución: Se pueden producir diversas reacciones de sustitución dependiendo de los reactivos y las condiciones utilizadas.

Productos Principales: El producto principal formado a partir de la oxidación de 3,3’ Diaminobenzidina Tetraclorhidrato es un complejo insoluble de color marrón oscuro, que se utiliza para la detección visual en inmunohistoquímica .

Aplicaciones Científicas De Investigación

Immunohistochemistry

- Mechanism : DAB is oxidized by hydrogen peroxide in the presence of peroxidases, resulting in a dark brown insoluble precipitate at the site of reaction. This property makes it an excellent choice for visualizing antigen-antibody complexes in tissue sections .

- Applications :

Histological Staining

- Peroxidase Activity Measurement : DAB is used as a histological stain to measure peroxidase activity within tissues. The formation of a visible product allows researchers to assess enzyme activity quantitatively .

- Case Studies :

Detection of Hydrogen Peroxide

- DAB can be used to detect hydrogen peroxide levels in plant cells. This application is crucial for understanding oxidative stress responses and metabolic pathways in plants .

Staining Techniques

- Enhanced Staining : The intensity of DAB staining can be increased by adding metals like nickel or copper during the staining process. This enhancement allows for better visualization under light microscopy .

- Fluorescence In Situ Hybridization (FISH) : DAB has been utilized in FISH techniques to visualize nucleic acids within cells, providing insights into genetic material localization .

- Detection of Iron : A comparative study highlighted the effectiveness of DAB staining techniques for visualizing iron deposits in paraffin-embedded brain tissues from Alzheimer's disease patients .

- Coexpression Studies : Research on coexpression of antigens using DAB demonstrated its versatility as a chromogen for elucidating complex biological interactions within tissues .

- PCR Interference : A study noted that DAB staining could interfere with PCR-based DNA analysis, emphasizing the need for careful consideration when using DAB in molecular applications .

Mecanismo De Acción

El mecanismo de acción de 3,3’ Diaminobenzidina Tetraclorhidrato implica su oxidación por peróxido de hidrógeno en presencia de peroxidasa . Esta reacción da como resultado la formación de un producto insoluble de color marrón oscuro, que se puede detectar visualmente. El compuesto sirve como un donador de hidrógeno en la reacción de peroxidasa, formando un complejo insoluble de color marrón .

Comparación Con Compuestos Similares

3,3’ Diaminobenzidina Tetraclorhidrato es único debido a su alta sensibilidad y especificidad en la detección de antígenos y anticuerpos . Compuestos similares incluyen:

- 3,3’,4,4’-Bifeniltetramina Tetraclorhidrato

- 3,3’,4,4’-Tetraaminobifenilo Tetraclorhidrato

Estos compuestos comparten estructuras químicas y aplicaciones similares, pero pueden diferir en su reactividad y usos específicos.

Actividad Biológica

3,3'-Diaminobenzidine tetrahydrochloride dihydrate (DAB) is an organic compound widely utilized in biological and biochemical research, particularly as a chromogen for detecting peroxidase activity in various applications, including immunohistochemistry and immunoblotting. This article discusses its biological activity, applications, and relevant research findings.

- Chemical Formula : CHClN

- Molecular Weight : 360.10 g/mol

- CAS Number : 868272-85-9

- Solubility : Soluble at 5% (w/v) in water

DAB acts as a substrate for peroxidase enzymes. When oxidized by peroxidase in the presence of hydrogen peroxide, it forms a brown precipitate that can be visualized under a microscope. This reaction is crucial for identifying the presence of specific proteins or antigens in tissue samples.

Applications

- Histological Staining : DAB is primarily used as a histological stain to visualize peroxidase activity in tissues. It allows researchers to localize proteins within cells and tissues.

- Immunohistochemistry : It serves as a chromogen for detecting antigen-antibody complexes, facilitating the study of protein expression in various biological contexts.

- Enzyme Activity Assays : DAB has been employed to measure enzyme activities such as glutamate decarboxylase in rat cerebellar sections .

Case Studies

- Detection of Horseradish Peroxidase :

- Glutamate Decarboxylase Activity :

Comparative Studies

The following table summarizes the effectiveness of DAB compared to other chromogens used in immunohistochemical staining:

| Chromogen | Sensitivity | Stability | Color Intensity | Common Applications |

|---|---|---|---|---|

| 3,3'-Diaminobenzidine (DAB) | High | Moderate | Brown | Immunohistochemistry, Enzyme assays |

| AEC (3-amino-9-ethylcarbazole) | Moderate | High | Red | Immunohistochemistry |

| BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) | Moderate | High | Blue/Black | In situ hybridization |

Safety and Handling

DAB is classified with hazard statements indicating it may cause cancer and is harmful if inhaled or ingested. Proper laboratory safety protocols should be followed when handling this compound, including the use of gloves and eye protection.

Propiedades

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIYIGBKSGVJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167684-17-5, 868272-85-9 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.